molecular formula C8H12N2 B2898078 (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 2230789-44-1

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2898078
CAS No.: 2230789-44-1
M. Wt: 136.198
InChI Key: LCONNNJMUCBRSP-ZETCQYMHSA-N
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Description

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The unique structure of this compound makes it an attractive scaffold for drug discovery and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), then yields the desired pyrrolopyrazine derivative .

Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often focus on optimizing yield and purity while minimizing environmental impact. One-pot synthesis methods, which combine multiple reaction steps into a single process, are particularly attractive for industrial applications due to their efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions: (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-2,3-diones, while reduction can produce tetrahydropyrrolo[1,2-a]pyrazines with various substituents .

Scientific Research Applications

(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: (4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its fused pyrrole and pyrazine rings, which confer distinct electronic and steric properties. These features contribute to its diverse biological activities and make it an attractive scaffold for drug discovery and other scientific research applications .

Properties

IUPAC Name

(4S)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONNNJMUCBRSP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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